Methyl (3S)-4-butoxy-3-hydroxybutanoate

Description

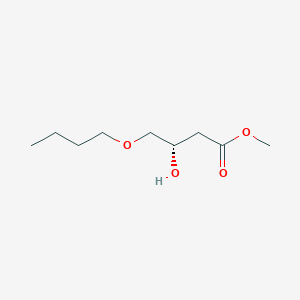

Methyl (3S)-4-butoxy-3-hydroxybutanoate is a chiral ester featuring a hydroxyl group at the 3rd carbon (S-configuration) and a butoxy group at the 4th carbon of a four-carbon chain, terminated by a methyl ester. The molecular formula is estimated as C₉H₁₈O₅ (molecular weight ≈ 206.24 g/mol).

Properties

CAS No. |

666740-63-2 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl (3S)-4-butoxy-3-hydroxybutanoate |

InChI |

InChI=1S/C9H18O4/c1-3-4-5-13-7-8(10)6-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

KBLGBYVYWJIJCG-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCOC[C@H](CC(=O)OC)O |

Canonical SMILES |

CCCCOCC(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-4-butoxy-3-hydroxybutanoate typically involves the esterification of (3S)-4-butoxy-3-hydroxybutanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-4-butoxy-3-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium alkoxide in an alcohol solvent under reflux.

Major Products Formed

Oxidation: Methyl (3S)-4-butoxy-3-oxobutanoate.

Reduction: Methyl (3S)-4-butoxy-3-hydroxybutanol.

Substitution: Methyl (3S)-4-alkoxy-3-hydroxybutanoate.

Scientific Research Applications

Methyl (3S)-4-butoxy-3-hydroxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of metabolic pathways involving esters and alcohols.

Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (3S)-4-butoxy-3-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Methyl (3S)-3,4-Dihydroxybutanoate

Key Differences :

- Structure : Contains hydroxyl groups at both 3rd and 4th positions (C₅H₁₀O₄; MW 134.13 g/mol) .

- Applications : Used as a chiral building block in pharmaceuticals due to its stereochemical purity and polar functional groups .

- Comparison : The replacement of the 4th hydroxyl with a butoxy group in the target compound reduces polarity, likely improving membrane permeability in drug delivery systems.

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

Key Differences :

- Structure: Features a trifluoroethylamino group and dimethyl substituents (synthesis involves trifluoromethanesulfonic acid and diisopropylethylamine) .

- Applications : Fluorinated groups enhance metabolic stability, making it suitable for bioactive molecules .

- Comparison: Unlike the target compound, this molecule’s amino and fluorine substituents confer distinct electronic and steric effects, favoring applications in medicinal chemistry over ester-based intermediates.

Methyl Laurate (Dodecanoic Acid Methyl Ester)

Key Differences :

- Structure : A simple saturated fatty acid methyl ester (C₁₃H₂₆O₂; MW 214.35 g/mol) .

- Applications: Used in lubricants and cosmetics due to its non-polar structure .

- Comparison : The target compound’s hydroxyl and butoxy groups introduce hydrogen-bonding capacity, enabling interactions absent in methyl laurate.

Data Table: Structural and Functional Comparison

Application-Specific Considerations

- Pharmaceuticals: The target’s stereochemistry and lipophilicity may improve pharmacokinetics compared to polar analogs like Methyl (3S)-3,4-dihydroxybutanoate .

- Fine Chemicals : The butoxy group could enhance solubility in organic solvents, favoring use in catalytic reactions or polymer synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.